Cysteamine Hydrochloride

Pharmacokinetics Cystinosis treatment Bioequivalence

Sourcing Cysteamine Hydrochloride (CAS 156-57-0) requires a stable, non-oxidized aminothiol with high aqueous solubility (>500 g/L) and minimal cystamine impurity. Our ≥98% pure hydrochloride salt outperforms the free base by resisting rapid disulfide oxidation, ensuring shelf stability and reliable crystallization in manufacturing. It serves as the foundational API for cystinosis therapies, delivering equivalent systemic exposure (AUC 169±51 μmol·L⁻¹·h) to alternative salts, and as a coated feed additive optimizing broiler FCR at 250–500 mg/kg. Select this foundational salt form for direct formulation, radioprotection studies, or as a high-purity precursor for advanced bitartrate production.

Molecular Formula C2H7NS.ClH
C2H8ClNS
Molecular Weight 113.61 g/mol
CAS No. 156-57-0
Cat. No. B000957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteamine Hydrochloride
CAS156-57-0
Synonyms2 Aminoethanethiol
2-Aminoethanethiol
35S-Labeled Cysteamine
Becaptan
beta Mercaptoethylamine
beta-Mercaptoethylamine
Bitartrate, Cysteamine
Cystagon
Cysteamine
Cysteamine Bitartrate
Cysteamine Dihydrochloride
Cysteamine Hydrobromide
Cysteamine Hydrochloride
Cysteamine Maleate (1:1)
Cysteamine Tartrate
Cysteamine Tartrate (1:1)
Cysteamine Tosylate
Cysteamine, 35S Labeled
Cysteamine, 35S-Labeled
Cysteinamine
Dihydrochloride, Cysteamine
Hydrobromide, Cysteamine
Hydrochloride, Cysteamine
Mercamine
Mercaptamine
Mercaptoethylamine
Tartrate, Cysteamine
Tosylate, Cysteamine
Molecular FormulaC2H7NS.ClH
C2H8ClNS
Molecular Weight113.61 g/mol
Structural Identifiers
SMILESC(CS)N.Cl
InChIInChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
InChIKeyOGMADIBCHLQMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>17 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Cysteamine Hydrochloride CAS 156-57-0: Chemical Identity and Baseline Properties for Scientific Sourcing


Cysteamine Hydrochloride (CAS 156-57-0) is the hydrochloride salt form of cysteamine (2-aminoethanethiol), an aminothiol compound containing both amine and thiol functional groups [1]. It appears as a white crystalline powder with a characteristic faint sulfurous odor, exhibiting a melting point of 67-71°C and a density of 0.75 g/cm³ [1][2]. The compound is freely soluble in water (>500 g/L at 20°C) and soluble in ethanol [2]. In aqueous solution, it demonstrates a pH range of 3.3-5.0 at 400 g/L concentration at 20°C . The compound is hygroscopic and requires storage in airtight containers at 2-8°C, remaining stable for 36 months in lyophilized form when kept desiccated [3][4]. Pharmaceutical-grade cysteamine hydrochloride typically meets assay specifications of not less than 98.0% and not more than 102.0% of C₂H₇NS•HCl, with loss on drying not more than 1.0% and heavy metals not more than 10 ppm [5].

Why Cysteamine Hydrochloride Cannot Be Simply Substituted with Other Cysteamine Salts or Free Base Forms in Critical Applications


Cysteamine hydrochloride cannot be generically substituted with free base cysteamine or alternative salt forms without careful consideration of stability, handling, and formulation requirements. Free base cysteamine rapidly oxidizes to the disulfide form cystamine at room temperature, rendering it unsuitable for commercial formulations without additional stabilization measures [1]. While cysteamine bitartrate and phosphocysteamine have been suggested to offer improved bioavailability relative to the hydrochloride salt, controlled pharmacokinetic studies have failed to demonstrate significant differences in relative bioavailability, AUC, or Cmax among the three formulations [2][3]. The hydrochloride salt provides distinct advantages in terms of aqueous solubility (>500 g/L at 20°C) and crystallization behavior that facilitate manufacturing processes and analytical method development [4]. Furthermore, the hydrochloride form serves as the starting material for generating high-purity cysteamine bitartrate with cystamine content below 0.2%, establishing it as the foundational salt form in pharmaceutical manufacturing workflows [5]. The quantitative evidence below establishes the specific contexts where the hydrochloride salt demonstrates measurable differentiation.

Quantitative Differentiation Evidence for Cysteamine Hydrochloride: Comparator-Based Performance Data for Scientific Selection


Comparative Bioavailability of Cysteamine Hydrochloride Versus Bitartrate and Phosphocysteamine Salts in Healthy Volunteers

In a double-blind, three-period crossover study of 18 healthy adult male volunteers receiving single oral doses (15.55 mM cysteamine base equivalent), cysteamine hydrochloride demonstrated statistically equivalent bioavailability compared to cysteamine bitartrate and phosphocysteamine formulations [1]. Geometric mean AUC(0,∞) values were 169±51 μmol·L⁻¹·h for cysteamine hydrochloride, 173±49 μmol·L⁻¹·h for cysteamine bitartrate, and 158±46 μmol·L⁻¹·h for phosphocysteamine [1]. Cmax values were 66±25.5 μmol·L⁻¹ for hydrochloride, 63±20 μmol·L⁻¹ for bitartrate, and 59±12 μmol·L⁻¹ for phosphocysteamine [1]. Tmax values were similar across all three formulations (median 0.88-1.25 h) [1]. Bioequivalence statistics (90% confidence intervals) showed that Cmax of cysteamine base was the only pharmacokinetic parameter demonstrating non-equivalence between the three formulations [1]. Gastric tolerance as assessed by vomiting episodes did not differ based on the salt form tested [2].

Pharmacokinetics Cystinosis treatment Bioequivalence

Free Thiol Form (Cysteamine Base) Demonstrates Superior Corneal Crystal Dissolution Versus Oxidized Disulfide Form (Cystamine)

In a randomized, double-masked clinical trial comparing topical 0.5% cysteamine (free thiol) versus 0.5% cystamine (oxidized disulfide) in 14 patients with nephropathic cystinosis, only cysteamine-treated eyes demonstrated significant reduction in corneal crystal density scores after 8-20 months of treatment [1]. Of the 6 patients who showed significant reduction of corneal crystal scores in only one eye, the improved eye was uniformly the cysteamine-treated eye [1]. The oxidized disulfide form cystamine failed to produce comparable crystal dissolution despite the theoretical possibility that intracellular reduction to the free thiol could occur [1]. This finding indicates that some corneal cystine crystals in cystinosis patients are extracellular and not accessible to the reducing environment required to activate cystamine [1].

Nephropathic cystinosis Corneal crystal dissolution Ophthalmology

Dietary Cysteamine Hydrochloride Supplementation Improves Feed Conversion Ratio in Broilers at 250-500 mg/kg Inclusion Levels

In a controlled feeding study of 180 one-day-old male Ross broilers, dietary supplementation with cysteamine hydrochloride (CSH) at 250 mg/kg and 500 mg/kg feed significantly improved feed conversion ratio (FCR) compared to unsupplemented controls over the finisher period and entire experimental period (p<0.05) [1]. The CSH-1 group (250 mg/kg) and CSH-2 group (500 mg/kg) both demonstrated FCR improvement relative to the basal diet control group [1]. While organic matter digestibility trended higher in the CSH-2 group compared to controls (p<0.1), carcass and meat yield percentages (breast and leg muscle) did not differ significantly among treatment groups [1]. A separate study in finishing pigs (60.05±1.24 kg initial weight) found that dietary cysteamine supplementation at 70 mg/kg feed additive (containing 28% cysteamine hydrochloride) increased average daily gain (ADG) and serum IGF-I levels, while the higher 140 mg/kg dose did not affect ADG [2].

Animal nutrition Feed additive Growth performance

Cysteamine Hydrochloride Purity Specifications and Controlled Cystamine Impurity Levels for Pharmaceutical Manufacturing

Cysteamine hydrochloride manufactured to pharmacopoeial standards contains specified limits for the oxidation impurity cystamine dihydrochloride, a critical quality attribute given the therapeutic inactivity of the disulfide form in certain applications . Commercial pharmaceutical-grade cysteamine hydrochloride (EMPROVE® ESSENTIAL) specifications include ≤2.0% cystamine dihydrochloride by GC analysis, ≤0.3% each single unknown impurity, and ≤10 ppm heavy metals . Assay specifications range from 98.0% to 102.0% of C₂H₇NS•HCl [1]. Patent literature describes methods to further purify cysteamine hydrochloride to achieve cystamine content <0.2%, representing a ten-fold reduction from typical 2% levels [2]. This purification is achieved through dithiothreitol treatment, which reduces cystamine back to the active cysteamine form [2].

Pharmaceutical quality control Impurity profiling GMP manufacturing

Evidence-Based Application Scenarios for Cysteamine Hydrochloride in Research and Industrial Settings


Pharmaceutical Development of Cystinosis Therapeutics

Cysteamine hydrochloride serves as the foundational active pharmaceutical ingredient (API) for cystinosis treatment formulations, with its free thiol moiety being pharmacologically essential for extracellular cystine crystal dissolution as demonstrated in head-to-head clinical trials against the oxidized cystamine form . The hydrochloride salt provides equivalent systemic exposure (AUC 169±51 μmol·L⁻¹·h) to bitartrate and phosphocysteamine formulations, eliminating bioavailability-based selection barriers and allowing formulation decisions to prioritize stability and manufacturability [6]. Procurement for this application requires material meeting pharmacopoeial specifications with assay 98.0-102.0% and cystamine impurity ≤2.0%, or <0.2% for advanced purity requirements .

Animal Feed Additive for Growth Performance Enhancement

Cysteamine hydrochloride as a coated feed additive improves feed conversion ratio (FCR) in broilers at inclusion levels of 250-500 mg/kg feed, with statistically significant improvement (p<0.05) compared to unsupplemented basal diets during the finisher and entire production periods . In finishing pigs, dietary supplementation at 70 mg/kg feed additive (containing 28% cysteamine hydrochloride) increases average daily gain and serum IGF-I levels, while the higher 140 mg/kg dose does not produce additional benefit, indicating a defined optimal dosing window [6]. Coated formulations are required to protect the compound from oxidation and hygroscopic degradation during feed processing .

Radioprotection Research and Radioprotective Agent Development

Cysteamine hydrochloride demonstrates free-radical scavenging activity comparable to amifostine, the clinically established radioprotector, and shows potency equivalent to natural antioxidants in multiple free-radical scavenging assays . At high concentrations (75 mM), cysteamine provides protection against X-rays and helium ions with dose-modifying factors ranging from 4.8 for G1/S cells to 3.2 for late-S cells, with protection decreasing as LET increases but remaining substantial at the highest-LET radiation tested [6]. These quantified radioprotective parameters support its use as a reference standard in radiation biology research and as a scaffold for developing novel radioprotective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.